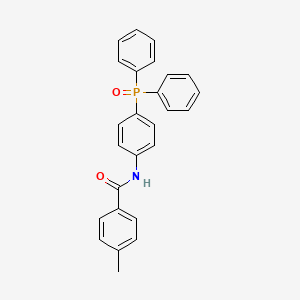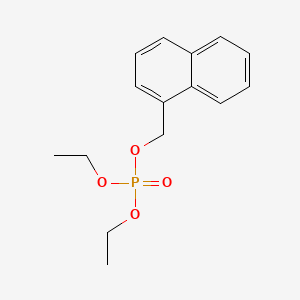
Diethyl 1-naphthylmethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (naphthalen-1-ylmethyl) phosphate is an organic compound with the molecular formula C15H19O4P It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (naphthalen-1-ylmethyl) phosphate can be synthesized through the reaction of diethyl phosphate with 1-naphthyl methyl ether. The reaction typically involves the use of a base such as sodium hydride (NaH) in a solvent like dimethyl ether (DME) at low temperatures (0°C) .
Industrial Production Methods
Industrial production methods for diethyl (naphthalen-1-ylmethyl) phosphate are not well-documented in the literature. the synthesis process mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (naphthalen-1-ylmethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (naphthalen-1-ylmethyl) phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (naphthalen-1-ylmethyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (naphthalen-1-ylmethyl) phosphonate
- Diethyl 1-naphthylmethyl phosphate
Uniqueness
Diethyl (naphthalen-1-ylmethyl) phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
64050-53-9 |
|---|---|
Fórmula molecular |
C15H19O4P |
Peso molecular |
294.28 g/mol |
Nombre IUPAC |
diethyl naphthalen-1-ylmethyl phosphate |
InChI |
InChI=1S/C15H19O4P/c1-3-17-20(16,18-4-2)19-12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 |
Clave InChI |
DSUPAEWIYDJKQU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
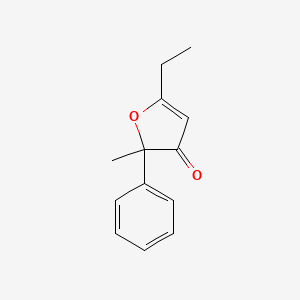
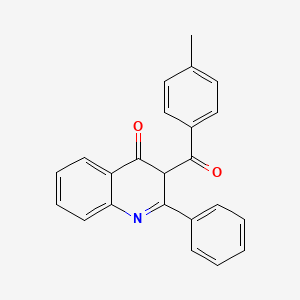
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
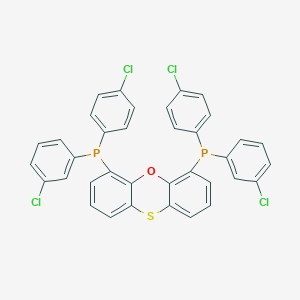
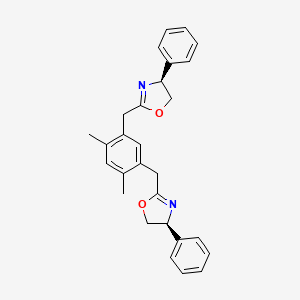

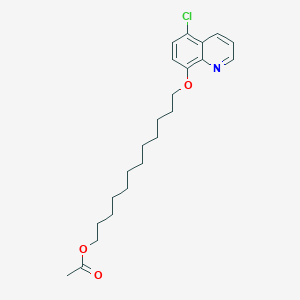
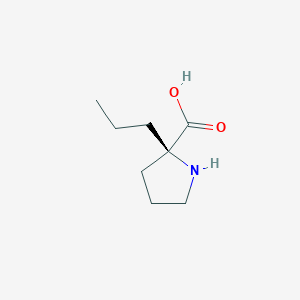

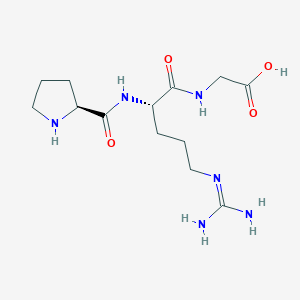
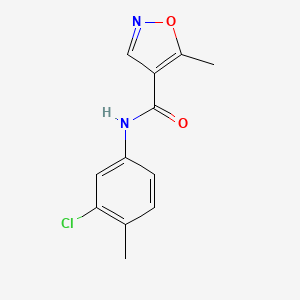
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
